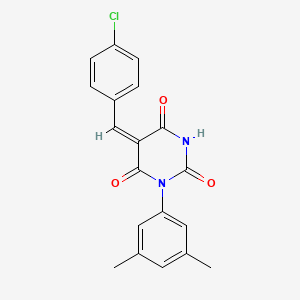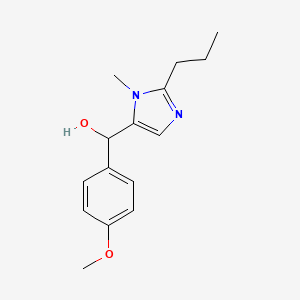![molecular formula C19H24O3 B5213847 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene, also known as BMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMB belongs to the family of benzene derivatives and is synthesized through a multi-step process involving different chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is still under investigation. However, studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene may also induce cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene can inhibit the growth of cancer cells and induce apoptosis. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is its potential as a drug delivery system due to its ability to form stable complexes with various drugs. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene also exhibits low toxicity, making it a safe candidate for in vitro and in vivo studies. However, one of the limitations of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene. One potential area of research is the development of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene, which may lead to the development of novel anti-cancer agents. Additionally, the synthesis of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene derivatives may lead to the discovery of compounds with improved properties for various applications.
Métodos De Síntesis
The synthesis of 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene involves several steps, including the reaction of 4-ethylphenol with 4-chlorobutanol to form 4-(4-ethylphenoxy)butanol. This intermediate product is then reacted with 2-methoxyphenyl magnesium bromide to produce 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene. The final product is purified through a series of extractions and recrystallization steps.
Aplicaciones Científicas De Investigación
1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. 1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
IUPAC Name |
1-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-16-10-12-17(13-11-16)21-14-6-7-15-22-19-9-5-4-8-18(19)20-2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGETSVELTBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)


![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)

